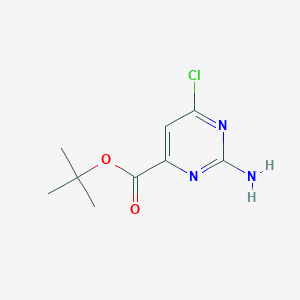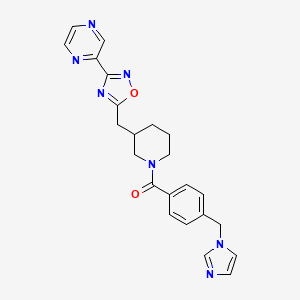
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine” is a chemical compound with the CAS Number: 1220178-01-7 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 231.34 . Its IUPAC name is 4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperidine . The InChI code is 1S/C12H25NO3/c1-14-8-9-16-11-10-15-7-4-12-2-5-13-6-3-12/h12-13H,2-11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Solubilizing Agents The amphiphilic derivatives of poly(ethylene glycol) methyl ether, including those related to the structure of "4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine," have been synthesized to create systems aimed at enhancing the bioavailability of bioactive compounds such as piperine. These derivatives exhibit significant aggregation and solubilizing properties, indicating their potential in drug delivery systems (Pashirova et al., 2017).
Electrochemical Applications A novel ionic liquid featuring a substituted piperidinium cation, akin to "4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine," and a TFSI anion has been synthesized and characterized for its promising high-voltage stability. This substance exhibits significant potential for various electrochemical applications, including energy storage and conversion (Savilov et al., 2016).
Chemical Synthesis The chemical versatility of piperidine derivatives, including structures similar to "4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine," has been explored through various synthetic routes. These compounds serve as critical intermediates in the synthesis of complex molecules, showcasing the breadth of applications in organic synthesis and pharmaceutical development (Okitsu et al., 2001).
Biological Investigations Substituted piperidines, related to the structure of interest, have been synthesized and characterized for their potential biological activities. These studies provide insights into the interaction of such compounds with biological targets, offering a foundation for the development of new therapeutic agents (Mohanraj & Ponnuswamy, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-14-8-9-16-11-10-15-7-4-12-2-5-13-6-3-12/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKCOHZEHZJMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220178-01-7 |
Source


|
| Record name | 4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-(4-Ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2966105.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)




![Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride](/img/structure/B2966116.png)